molecular formula C14H10BrClN4O3S B2443839 1-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(5-chloro-2-methoxyphenyl)urea CAS No. 1286720-45-3

1-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(5-chloro-2-methoxyphenyl)urea

Cat. No. B2443839
CAS RN: 1286720-45-3
M. Wt: 429.67
InChI Key: NMVYUSUHPKFKKC-UHFFFAOYSA-N
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Description

1-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(5-chloro-2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C14H10BrClN4O3S and its molecular weight is 429.67. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(5-chloro-2-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(5-chloro-2-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of 1,3,4-oxadiazol can exhibit significant antioxidant properties. For instance, the synthesis of derivatives involving the reaction of urea, benzaldehyde, and ethyl acetoacetate showed that these compounds, upon screening, displayed noteworthy antioxidant activity (George et al., 2010).

Antidiabetic Activity

Compounds structurally related to 1,3,4-oxadiazol have been synthesized and characterized, showing promising in vitro antidiabetic activity. This was assessed using the α-amylase inhibition assay, indicating the potential therapeutic application of these compounds in diabetes management (Lalpara et al., 2021).

Antimicrobial and Antibacterial Properties

Derivatives of 1,3,4-oxadiazol have been synthesized and characterized, with studies demonstrating significant antimicrobial and antibacterial properties. These compounds were subjected to antimicrobial evaluation, revealing their potential as agents against various microorganisms (Rani et al., 2014), (Patel et al., 2010), (Rai et al., 2009).

Structural Analyses and Interaction Studies

Studies have investigated the structural aspects of 1,3,4-oxadiazol derivatives, focusing on their supramolecular architectures. These analyses provide insights into the functional role of non-covalent interactions like lone pair-π interaction and halogen bonding, crucial for understanding the chemical behavior of these compounds (Sharma et al., 2019).

Anticancer Properties

Research also suggests that 1,3,4-oxadiazol derivatives can have anticancer properties. Synthesized compounds have been evaluated against various cancer cell lines, with some showing considerable cytotoxicity, indicating potential for cancer treatment (Adimule et al., 2014), (Zhang et al., 2005).

properties

IUPAC Name

1-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(5-chloro-2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN4O3S/c1-22-9-3-2-7(16)6-8(9)17-13(21)18-14-20-19-12(23-14)10-4-5-11(15)24-10/h2-6H,1H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVYUSUHPKFKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(5-chloro-2-methoxyphenyl)urea

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